molecular formula C18H18BrN3O4S B11506756 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B11506756
M. Wt: 452.3 g/mol
InChI Key: ZWWNXXOKAHKSHV-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 2-methylindole, followed by the introduction of an ethyl group at the 3-position of the indole ring. The resulting intermediate is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
  • N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
  • N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide

Uniqueness

The uniqueness of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom and the nitro group can enhance its potential as a pharmacophore and its ability to participate in various chemical reactions .

Properties

Molecular Formula

C18H18BrN3O4S

Molecular Weight

452.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C18H18BrN3O4S/c1-11-3-5-14(22(23)24)10-18(11)27(25,26)20-8-7-15-12(2)21-17-6-4-13(19)9-16(15)17/h3-6,9-10,20-21H,7-8H2,1-2H3

InChI Key

ZWWNXXOKAHKSHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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